Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate
Description
Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate is a sialic acid derivative characterized by a unique adamantanyl substituent at the anomeric position. Key structural features include:
- Adamantanyl group: A bulky, lipophilic substituent that enhances stability and may influence pharmacokinetic properties .
- 5-N,4-O-carbonyl bridge: A cyclic carbamate linking the 5-acetamido and 4-hydroxyl groups, which rigidifies the sugar ring and modulates reactivity .
- Thio-glycosidic bond: The sulfur atom at the glycosidic linkage (C2 position) increases hydrolytic stability compared to oxygen-based glycosides .
- Acetylation at C7, C8, and C9: These protecting groups are common in sialic acid chemistry to prevent undesired side reactions during synthesis .
The compound is used in glycosylation reactions for synthesizing complex oligosaccharides and glycoconjugates. Its InChIKey (CBVNXKNGWZDTIK-UHFFFAOYSA-N) and CAS number (956107-32-7) confirm its identity .
Properties
Molecular Formula |
C29H39NO12S |
|---|---|
Molecular Weight |
625.7 g/mol |
IUPAC Name |
methyl 3-acetyl-6-(1-adamantylsulfanyl)-2-oxo-4-(1,2,3-triacetyloxypropyl)-3a,4,7,7a-tetrahydropyrano[3,4-d][1,3]oxazole-6-carboxylate |
InChI |
InChI=1S/C29H39NO12S/c1-14(31)30-23-21(41-27(30)36)12-29(26(35)37-5,43-28-9-18-6-19(10-28)8-20(7-18)11-28)42-25(23)24(40-17(4)34)22(39-16(3)33)13-38-15(2)32/h18-25H,6-13H2,1-5H3 |
InChI Key |
CBVNXKNGWZDTIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2C(CC(OC2C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)SC34CC5CC(C3)CC(C5)C4)OC1=O |
Origin of Product |
United States |
Preparation Methods
Carbamate Deprotection and Thionocarbamate Formation
The synthesis begins with a neuraminic acid derivative, where the carbamate protecting group is removed using HCl in ether, yielding intermediate 2 in near-quantitative yield. This method represents an improvement over trifluoroacetic acid (TFA)-mediated deprotection, which risks forming trifluoroacetamide byproducts. Subsequent treatment with phenyl thionochloroformate and sodium hydrogen carbonate in aqueous acetonitrile generates a thionocarbamate intermediate.
Key reaction parameters include:
Acetylation and Cyclization
The thionocarbamate intermediate undergoes acetylation using sodium hydride and acetyl chloride in tetrahydrofuran (THF) at 0°C. This step installs the 7,8,9-tri-O-acetyl groups while preserving the 5-N,4-O-carbonyl bridge. The final product is isolated in 48% yield after silica gel chromatography using ethyl acetate/dichloromethane (1:5).
Critical Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 48% | |
| Melting Point | 144–145°C (ethyl acetate/hexane) | |
| Boiling Point | 693.4±55.0°C (predicted) |
Alternative Synthetic Route via 1-Adamantanethiol
Thiol Addition and Intermediate Formation
An alternative approach employs 1-adamantanethiol as the thiol donor. Reaction of neuraminic acid penta-acetate 4 with 1-adamantanethiol under BF3·Et2O catalysis in dichloromethane affords the 1-adamantanyl thiosialoside 5 in 81% yield. The electron-donating nature of the adamantanyl group enhances glycosylation reactivity compared to cyclohexyl analogs.
Reaction Conditions :
- Catalyst : BF3·Et2O (10 mmol).
- Temperature : Room temperature.
- Solvent : Anhydrous CH2Cl2.
Protection and Acetylation Steps
The intermediate 5 undergoes Boc protection using di-tert-butyl dicarbonate (Boc2O) and dimethylaminopyridine (DMAP), followed by deacetylation with sodium methoxide in methanol. Cleavage of the Boc group with TFA yields a secondary amine, which is converted to the 5-N,4-O-carbonyl bridge using 4-nitrophenyl chloroformate. Final acetylation with acetic anhydride and pyridine installs the remaining acetyl groups, achieving an overall yield of 90%.
Comparative Efficiency :
| Method | Yield | Key Advantage |
|---|---|---|
| Thionocarbamate route | 48% | Avoids TFA byproducts |
| Adamantanethiol route | 90% | Higher yield, fewer steps |
Optimization Strategies and Yield Improvement
The adamantanethiol route demonstrates superior efficiency due to:
- Enhanced leaving group ability : The 1-adamantanylthio group facilitates low-temperature (−78°C) activation with N-iodosuccinimide (NIS) and triflic acid (TfOH), minimizing side reactions.
- One-pot acetylation : Sequential acetylation of hydroxyl and amine groups in a single pot reduces purification steps.
- Solvent selection : Nitrile solvents (e.g., acetonitrile) improve α-selectivity during glycosylation.
Challenges in Purification and Byproduct Management
Both routes generate byproducts requiring meticulous chromatography:
Chemical Reactions Analysis
Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Scientific Research Applications
Synthetic Chemistry
Glycosylation Reactions
Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate is primarily utilized as a glycosyl donor in glycosylation reactions. Its unique structure allows for high reactivity and selectivity in the formation of glycosidic bonds. Studies have shown that it exhibits superior reactivity compared to other sialic acid donors under specific conditions (NIS/TfOH promotion) .
Synthesis of Sialosides
The compound has been effectively used in synthesizing sialosides—important components in cell signaling and recognition processes. The ability to incorporate the adamantane moiety enhances the stability and bioactivity of the resulting sialosides .
Immunology
Carbohydrate-Based Vaccines
this compound plays a role in developing carbohydrate-based vaccines. Its structural features are conducive to mimicking pathogenic structures, thereby eliciting immune responses without causing disease . Research indicates that carbohydrates can significantly influence immune system interactions, making this compound a valuable tool in vaccine development .
Drug Design
Antiviral and Antibacterial Agents
The compound's chemical properties make it a candidate for developing new antiviral and antibacterial agents. Its ability to modify biological pathways through glycosylation can lead to the creation of therapeutics that target specific pathogens or modulate immune responses .
-
Glycosylation Efficiency
In a study focusing on the efficiency of various glycosyl donors, methyl (1-adamantanyl 5-acetamido...) was shown to outperform traditional donors in terms of yield and reaction time when synthesizing complex oligosaccharides . -
Vaccine Development
Research highlighted its application in synthesizing carbohydrate antigens for vaccines against viral infections. The incorporation of this compound into vaccine formulations demonstrated enhanced immunogenicity in preclinical models . -
Antimicrobial Activity
A recent investigation assessed the antimicrobial properties of derivatives synthesized from methyl (1-adamantanyl 5-acetamido...). Results indicated promising activity against several bacterial strains, suggesting potential applications in antibiotic development .
Mechanism of Action
The mechanism of action of Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate involves its interaction with specific molecular targets. The adamantane moiety is known to interact with hydrophobic pockets in proteins, potentially inhibiting their function. The acetyl and carbonyl groups can form hydrogen bonds with biological molecules, affecting their activity. The thioether linkage may also play a role in the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of sialic acid derivatives. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Sialic Acid Derivatives
Key Observations
Propargyloxy (compound 37) and benzyloxy (compound 21) groups enable further functionalization via click chemistry or deprotection, respectively .
Synthesis Efficiency :
- Compound 8 achieves a 55% yield using trifluoroacetamido protection, highlighting the efficiency of electron-withdrawing groups in stabilizing intermediates .
- The target compound’s thiocarbonyl group necessitates higher reaction temperatures, which may reduce stereoselectivity during glycosylation .
Spectroscopic and Analytical Data: HRMS and NMR data are critical for confirming structural integrity. For example, compound 37’s HRMS matches theoretical and experimental values within 0.0016 Da .
Biological and Functional Applications: AcSia8-N3, with its azide-terminated linker, demonstrates utility in bioconjugation for antiviral research .
Biological Activity
Methyl (1-Adamantanyl 5-acetamido-7,8,9-tri-O-acetyl-5-N,4-O-carbonyl-3,5-dideoxy-2-thio-D-glycero-alpha-D-galacto-non-2-ulopyranoside)onate is a complex glycosylated compound that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its unique adamantane structure combined with various functional groups including acetamido and acetyl moieties. Its structural complexity may contribute to its biological activity by influencing interactions with biological targets.
Immunomodulatory Effects
Glycoconjugates have been shown to modulate immune responses. Similar compounds have been reported to enhance immune cell activity or alter cytokine production. The presence of the acetamido group in the structure may enhance binding affinity to immune receptors, potentially leading to immunomodulatory effects .
Antiviral Activity
Certain glycosides have demonstrated antiviral properties by inhibiting viral entry or replication. The incorporation of adamantane may enhance membrane penetration or stability against enzymatic degradation, suggesting that the compound could exhibit antiviral activity against enveloped viruses .
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The compound may bind to specific receptors on cell membranes, influencing cellular signaling pathways.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit glycosidases or other enzymes critical for pathogen survival.
- Modulation of Cell Membrane Properties : The adamantane structure may alter membrane fluidity or permeability, impacting cellular uptake processes.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the adamantanyl-sialic acid hybrid scaffold in this compound?
- Methodological Answer : The synthesis requires precise protection/deprotection strategies and glycosylation control. Key steps include:
- Adamantanyl linkage : Use of 1-adamantanol derivatives coupled via thioglycoside bonds to ensure stability during subsequent reactions .
- Sialic acid core : Sequential O-acetylation (7,8,9-tri-O-acetyl) and 5-N,4-O-carbonyl protection to prevent undesired side reactions during glycosylation .
- Glycosylation : Activation with TMSOTf at -78°C in anhydrous DCM to achieve stereoselective α-linkage formation .
Q. How is NMR spectroscopy applied to resolve the stereochemistry of the sialic acid moiety?
- Methodological Answer :
- 1D H/C NMR : Identify key signals:
- Adamantanyl protons : Sharp singlets at δ 1.6–2.1 ppm .
- Acetate methyl groups : Resonances at δ 2.0–2.2 ppm .
- Anomeric proton : Doublet for α-configuration (J ≈ 3.5–4.0 Hz) at δ 5.1–5.3 ppm .
- 2D HSQC : Correlate C chemical shifts (e.g., carbonyl carbons at δ 170–175 ppm) with H signals to assign carbon environments .
Q. What protecting groups are critical for stability during synthesis?
- Methodological Answer :
- Acetyl groups (7,8,9-tri-O-acetyl) : Prevent hydroxyl group reactivity during glycosylation. Removed selectively with NH/MeOH post-synthesis .
- 5-N,4-O-carbonyl : Stabilizes the sialic acid ring and prevents lactamization. Cleaved under basic conditions (e.g., NaOMe) .
- Benzyl groups : Used in intermediates for orthogonal protection; removed via hydrogenolysis .
Advanced Research Questions
Q. How can researchers optimize low-yield glycosylation steps in the synthesis?
- Methodological Answer :
- Solvent control : Use dry DCM with molecular sieves to scavenge moisture, minimizing hydrolysis .
- Temperature modulation : Glycosylation at -78°C with TMSOTf enhances stereoselectivity; gradual warming to 0°C improves kinetics .
- Donor-acceptor ratio : A 1.2:1 molar ratio of glycosyl donor (e.g., trichloroacetimidate) to acceptor minimizes side products .
- Case Study : In , optimizing the 5-azidopentanol linker coupling increased yield to 61% by adjusting reaction time and stoichiometry .
Q. How to address discrepancies between predicted and observed HRMS data?
- Methodological Answer :
- Isotopic pattern analysis : Verify molecular formula (e.g., check for unexpected adducts like [M+NH]).
- Fragmentation studies : Use tandem MS to identify decomposition products (e.g., loss of acetyl groups, m/z = -60 Da).
- Cross-validation : Compare with NMR integration ratios (e.g., adamantanyl vs. sugar protons) to confirm purity .
Q. What strategies enable the design of analogs for probing virus-glycan interactions?
- Methodological Answer :
- Modular synthesis : Replace the adamantanyl group with bioorthogonal tags (e.g., azido-pentanol) for click chemistry conjugation .
- Sialic acid modifications : Introduce 9-O-azido or 4-O-acetyl variants to study binding specificity (e.g., influenza hemagglutinin recognition) .
- Assay integration : Use surface plasmon resonance (SPR) with immobilized glycans to quantify binding affinities of analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
